2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine

Lipophilicity Drug Design Medicinal Chemistry

Medicinal chemists designing kinase inhibitors or CNS agents often face metabolic instability with non-fluorinated pyridine scaffolds. This 5-trifluoromethyl (-CF3) building block directly addresses that by resisting CYP450 oxidation while boosting lipophilicity (LogP 3.13 vs 1.40 for non-fluorinated analogs). The Boc-protected amine allows orthogonal deprotection and subsequent warhead attachment for covalent inhibitor programs. - Enables early-stage SAR with a metabolically stable -CF3 moiety - Higher LogP enhances passive BBB diffusion for CNS candidates - Deprotected amine serves as a nucleophilic handle for electrophilic warheads

Molecular Formula C12H15F3N2O2
Molecular Weight 276.259
CAS No. 1216276-20-8
Cat. No. B581880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine
CAS1216276-20-8
Synonyms2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine
Molecular FormulaC12H15F3N2O2
Molecular Weight276.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18)
InChIKeyKLBRLCPKYUNNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine Building Block Overview


2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine (tert-butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate) is a protected aminomethyl pyridine derivative characterized by a tert-butoxycarbonyl (Boc) group and a 5-trifluoromethyl (-CF₃) substituent . With a molecular weight of 276.25 g/mol and the formula C₁₂H₁₅F₃N₂O₂ , this compound serves as a strategic intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and CNS-active agents [1]. The trifluoromethyl group confers distinct lipophilicity and metabolic stability advantages relative to non-fluorinated analogs [1].

Non-Interchangeability of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine


Generic substitution with non-fluorinated pyridine analogs or alternative Boc-protected aminomethyl pyridines is precluded by the profound influence of the 5-trifluoromethyl group on key physicochemical properties. The -CF₃ substituent increases lipophilicity (LogP = 3.13) relative to non-fluorinated counterparts (e.g., N-Boc-2-(aminomethyl)pyridine, ACD/LogP = 1.40) , directly affecting membrane permeability and pharmacokinetic profiles [1]. Furthermore, the -CF₃ group modulates the basicity of the pyridine nitrogen, altering pKa and consequently the protonation state and binding interactions in downstream lead compounds [1]. These divergent physicochemical parameters render the compound non-interchangeable with simpler pyridine building blocks in structure-activity relationship (SAR) programs.

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine: Comparative Evidence


Lipophilicity vs. Non-Fluorinated Analog

The 5-trifluoromethyl group increases the computed LogP of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine to 3.13, representing a 1.73-unit increase compared to the non-fluorinated analog N-Boc-2-(aminomethyl)pyridine (ACD/LogP = 1.40) . This enhanced lipophilicity directly correlates with improved membrane permeability in lead optimization programs [1].

Lipophilicity Drug Design Medicinal Chemistry

Thermal Stability vs. Non-Fluorinated Analog

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine exhibits a boiling point of 338.0±42.0 °C at 760 Torr . In contrast, the non-fluorinated analog N-Boc-2-(aminomethyl)pyridine has a significantly lower boiling point range of 90–115 °C at 0.7 hPa (approximately 194–239 °F) . This ~150 °C increase in boiling point reflects stronger intermolecular interactions conferred by the -CF₃ group and correlates with greater thermal robustness during synthetic handling.

Physical Chemistry Thermal Stability Process Chemistry

Metabolic Stability via Trifluoromethyl Group

The carbon-fluorine bond in the -CF₃ group is exceptionally strong (bond dissociation energy ~130 kcal/mol) and resistant to oxidative metabolism by cytochrome P450 enzymes [1]. This class-level property differentiates trifluoromethyl pyridines from non-fluorinated analogs, which are more susceptible to metabolic degradation. Incorporating the 5-trifluoromethyl pyridine moiety into lead compounds typically results in prolonged half-life and reduced clearance [2]. While direct microsomal stability data for this specific intermediate are not available, the class-level inference is robust and supported by extensive medicinal chemistry precedent [1].

Pharmacokinetics Metabolic Stability Drug Metabolism

Basicity (pKa) vs. Non-Fluorinated Core

The electron-withdrawing trifluoromethyl group reduces the basicity of the pyridine nitrogen. The acid dissociation constant (pKa) for the target compound is reported as 11.19±0.46 . In comparison, the parent 2-(aminomethyl)pyridine exhibits pKa values of 2.31 (pK₁) and 8.79 (pK₂) . The shift to a higher pKa value alters the protonation equilibrium at physiological pH, which can profoundly affect target binding affinity, solubility, and off-target interactions in downstream compounds [1].

Physicochemical Properties Ionization State SAR

Storage and Handling Differences

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine requires refrigerated storage at 2-8 °C sealed under dry conditions . In contrast, the non-fluorinated analog N-Boc-2-(aminomethyl)pyridine can be stored at room temperature away from moisture [1]. This difference arises from the trifluoromethyl group's influence on moisture sensitivity and overall stability . The stricter storage requirement must be factored into procurement and inventory planning.

Chemical Stability Procurement Storage

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine Applications


Metabolically Stable Kinase Inhibitor Synthesis

The 5-trifluoromethyl group enhances metabolic stability by resisting CYP450-mediated oxidation . This property makes 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine an ideal building block for constructing kinase inhibitor scaffolds where prolonged target engagement is desired. Medicinal chemists can use this intermediate to introduce the -CF₃ moiety early in SAR exploration, reducing the risk of metabolic instability that plagues non-fluorinated pyridine series .

CNS-Penetrant Molecule Design via Lipophilicity

With a LogP of 3.13 , this building block confers significantly higher lipophilicity than non-fluorinated analogs (LogP = 1.40) . This property is advantageous for designing CNS-active agents where passive diffusion across the blood-brain barrier is essential. The Boc-protected amine allows for orthogonal deprotection and subsequent functionalization to fine-tune overall molecular properties [1].

Building Blocks for Covalent Inhibitors

The Boc-protected aminomethyl group can be deprotected under acidic conditions to yield the free primary amine . This amine can then serve as a nucleophilic handle for attaching electrophilic warheads (e.g., acrylamides, chloroacetamides) used in covalent inhibitor design. The 5-trifluoromethyl substituent ensures that the resulting covalent inhibitor retains favorable metabolic stability , a critical attribute for sustained target engagement.

pKa-Modulated Binding in Fragment-Based Discovery

The elevated pKa of 11.19±0.46 compared to non-fluorinated pyridines (pK₂ = 8.79) alters the protonation state of the pyridine nitrogen at physiological pH. This property enables fragment-based campaigns to probe binding interactions that depend on specific ionization states, offering a distinct chemical space relative to commonly used 2-aminomethyl pyridine fragments.

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